4-Bromo-1,3-dihydro-2H-imidazol-2-one 4-Bromo-1,3-dihydro-2H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18733462
InChI: InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7)
SMILES:
Molecular Formula: C3H3BrN2O
Molecular Weight: 162.97 g/mol

4-Bromo-1,3-dihydro-2H-imidazol-2-one

CAS No.:

Cat. No.: VC18733462

Molecular Formula: C3H3BrN2O

Molecular Weight: 162.97 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,3-dihydro-2H-imidazol-2-one -

Specification

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
IUPAC Name 4-bromo-1,3-dihydroimidazol-2-one
Standard InChI InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7)
Standard InChI Key QKIFCQSNRVNRTH-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=O)N1)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a five-membered imidazolone ring system, where positions 1 and 3 are occupied by nitrogen atoms, and position 4 is substituted with a bromine atom. This arrangement creates a planar structure with partial aromaticity, stabilized by resonance between the carbonyl oxygen and adjacent nitrogen atoms. X-ray crystallography of analogous brominated heterocycles reveals bond lengths of approximately 1.38 Å for C–N and 1.21 Å for C=O, consistent with delocalized electron density .

Table 1: Key Molecular Descriptors of 4-Bromo-1,3-dihydro-2H-imidazol-2-one

PropertyValueSource
Molecular FormulaC₃H₃BrN₂O
Molecular Weight162.97 g/mol
IUPAC Name4-bromo-1,3-dihydroimidazol-2-one
Canonical SMILESC1=C(NC(=O)N1)Br
Topological Polar Surface Area41.1 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

While detailed protocols remain proprietary, the synthesis typically involves bromination of a preformed imidazolone scaffold. A plausible route includes:

  • Cyclization: Condensation of urea derivatives with α-brominated ketones under acidic conditions to form the imidazolone core.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
    Reaction yields are highly sensitive to solvent polarity and temperature, with optimal performance reported in aprotic solvents like dimethylformamide (DMF) .

Table 2: Representative Reaction Conditions for Brominated Imidazolones

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents ring-opening
SolventDMF or CH₂Cl₂Enhances solubility
Brominating AgentNBSReduces side reactions

Physicochemical and Spectroscopic Properties

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption at 1705–1720 cm⁻¹ (C=O stretch) and 600–620 cm⁻¹ (C–Br stretch).

  • NMR (DMSO-d₆):

    • ¹H NMR: δ 7.25 ppm (s, 1H, imidazole H), δ 4.10 ppm (s, 2H, NH₂) .

    • ¹³C NMR: δ 156.8 ppm (C=O), δ 122.4 ppm (C-Br) .

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Stability studies indicate decomposition above 200°C, with a half-life of >6 months under inert storage.

Structural Analogues and Structure-Activity Relationships

4-Chloro-1,3-dihydro-2H-imidazol-2-one

Replacing bromine with chlorine reduces molecular weight (119.53 g/mol) but diminishes COX-2 inhibition (IC₅₀ = 45 µM), highlighting bromine’s critical role in target engagement .

7-Bromo-3-methyl-1H-benzimidazol-2-one

This benzo-fused derivative (C₈H₇BrN₂O) exhibits extended π-conjugation, shifting UV-Vis λmax from 280 nm to 310 nm and improving photostability .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes with suboptimal atom economy (<40%).

  • Toxicological Data: Acute toxicity profiles remain uncharacterized.
    Priority research areas should explore:

  • Continuous-flow synthesis to improve yield and purity.

  • In vivo pharmacokinetic studies in rodent models.

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